molecular formula C24H29N3O4 B2373753 N1-phenethyl-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide CAS No. 1235268-51-5

N1-phenethyl-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2373753
CAS No.: 1235268-51-5
M. Wt: 423.513
InChI Key: DZAQDBAAGSRZKP-UHFFFAOYSA-N
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Description

N1-phenethyl-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide is a synthetic compound that has garnered attention in recent years due to its potential therapeutic and environmental applications. This compound is known for its complex molecular structure, which includes a piperidine ring, a phenoxyacetyl group, and an oxalamide moiety.

Preparation Methods

The synthesis of N1-phenethyl-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide involves multiple steps, typically starting with the preparation of the piperidine derivative. The synthetic route includes:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenoxyacetyl Group: This step involves the acylation of the piperidine ring with phenoxyacetyl chloride under controlled conditions.

    Formation of the Oxalamide Moiety: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide group.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

N1-phenethyl-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetyl group, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N1-phenethyl-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N1-phenethyl-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N1-phenethyl-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide can be compared with other similar compounds, such as:

    N1-phenethyl-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide: This compound has a similar structure but with an acetamide group instead of an oxalamide group.

    N1-phenethyl-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea: This compound contains a urea moiety instead of an oxalamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N'-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-N-(2-phenylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4/c28-22(18-31-21-9-5-2-6-10-21)27-15-12-20(13-16-27)17-26-24(30)23(29)25-14-11-19-7-3-1-4-8-19/h1-10,20H,11-18H2,(H,25,29)(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAQDBAAGSRZKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCCC2=CC=CC=C2)C(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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